Sodium aspartate monohydrate

Overview

Description

Sodium aspartate monohydrate is an essential ingredient in many biochemical and physiological processes. It is a naturally occurring amino acid, which is widely used in biochemistry and molecular biology. It is also used as a dietary supplement and in pharmaceuticals.

Safety and Hazards

Sodium aspartate monohydrate is classified as a short-term (acute) aquatic hazard (Category 3), H402 . It is harmful to aquatic life . In case of contact with skin, eyes, or if swallowed, it is recommended to rinse with plenty of water and consult a doctor if feeling unwell . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

L-Aspartic acid sodium salt monohydrate, also known as Sodium aspartate monohydrate or Sodium L-aspartate, primarily targets nerve cells . It plays a crucial role in the synthesis of nerve cell proteins . It also stimulates the depolarization of nerve cell membranes .

Mode of Action

L-Aspartic acid sodium salt monohydrate interacts with its targets by acting as an amine donor for transamination reactions . This interaction results in changes in the nerve cell proteins and the depolarization of nerve cell membranes .

Biochemical Pathways

L-Aspartic acid sodium salt monohydrate is involved in several biochemical pathways. It is a dicarboxylic amino acid that participates in the urea cycle . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Furthermore, it serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Pharmacokinetics

It is known that the compound readily dissociates into its constituent amino acids, l-ornithine and l-aspartate, which are absorbed by active transport . The absorption of these amino acids is largely dependent on the sodium ion gradient .

Result of Action

The action of L-Aspartic acid sodium salt monohydrate results in the incorporation of the ammonia molecule into urea and glutamine . This process helps in reducing the levels of ambient ammonia, thereby playing a significant role in the management of hepatic encephalopathy .

Action Environment

The action, efficacy, and stability of L-Aspartic acid sodium salt monohydrate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation during its handling .

Biochemical Analysis

Biochemical Properties

Sodium aspartate monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and neurotransmitters. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate and alpha-ketoglutarate to oxaloacetate and glutamate . This interaction is essential for the urea cycle and the synthesis of other amino acids. This compound also interacts with proteins involved in the malate-aspartate shuttle, which is critical for transferring reducing equivalents across the mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it stimulates the depolarization of nerve cell membranes . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also plays a role in cellular metabolism by participating in the citric acid cycle and gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation and inhibition. This compound binds to aspartate receptors on the cell surface, triggering a cascade of intracellular signaling events . It also acts as an activator of aspartate aminotransferase, enhancing the enzyme’s catalytic activity . Furthermore, this compound can influence gene expression by binding to specific DNA sequences and regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve memory in rodents . At high doses, this compound can cause toxic effects, including neurotoxicity and liver damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle, the citric acid cycle, and gluconeogenesis. It interacts with enzymes such as aspartate aminotransferase and fumarase, which are essential for the conversion of aspartate to other metabolites . This compound also plays a role in the malate-aspartate shuttle, which is critical for maintaining redox balance in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells through sodium-coupled aspartate transporters, which facilitate its movement across the cell membrane . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Properties

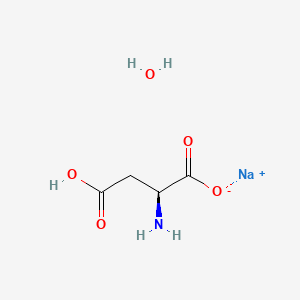

IUPAC Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-JIZZDEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186056 | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-50-5, 323194-76-9 | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.